Purine, 6-dimethylamino-2-methylthio-
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Overview
Description
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine is a chemical compound with a complex structure that includes a purine ring system
Preparation Methods
The synthesis of N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine involves several steps. One common method includes the reaction of a purine derivative with dimethylamine and a methylthio group donor under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to its biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine can be compared with other similar compounds, such as:
- N,N-Dimethyl-2-(methylthio)aniline
- N,N-Dimethylphenethylamine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N,N-Dimethyl-2-(methylthio)-9H-purin-6-amine lies in its purine ring system and the specific combination of functional groups .
Properties
CAS No. |
1681-11-4 |
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Molecular Formula |
C8H11N5S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5S/c1-13(2)7-5-6(10-4-9-5)11-8(12-7)14-3/h4H,1-3H3,(H,9,10,11,12) |
InChI Key |
XTAILPVSOIQFHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC=N2)SC |
Origin of Product |
United States |
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